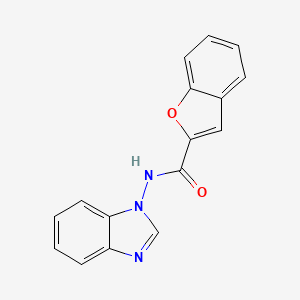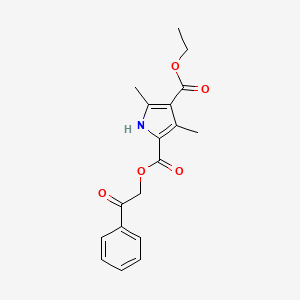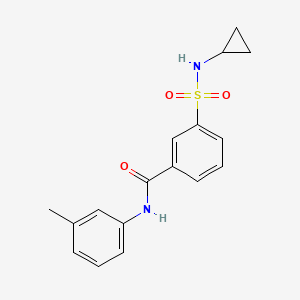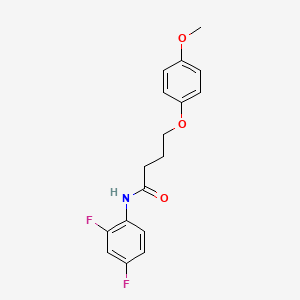
3-cyano-N-(2,5-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(2,5-difluorophenyl)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. DFB is a small molecule inhibitor that targets the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.
Mecanismo De Acción
3-cyano-N-(2,5-difluorophenyl)benzamide binds to the catalytic domain of cGAS and inhibits its enzymatic activity. cGAS is responsible for the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway, leading to the production of interferons and other pro-inflammatory cytokines. By inhibiting cGAS, 3-cyano-N-(2,5-difluorophenyl)benzamide prevents the activation of the STING pathway and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have potent inhibitory effects on cGAS activity, with an IC50 value of approximately 1 μM. Inhibition of cGAS by 3-cyano-N-(2,5-difluorophenyl)benzamide leads to the suppression of the innate immune response, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases. Additionally, 3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have antiviral properties, as it can inhibit the replication of certain viruses, including HSV-1 and HCMV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyano-N-(2,5-difluorophenyl)benzamide is a potent and selective inhibitor of cGAS, making it an ideal tool for studying the role of cGAS in various biological processes. However, 3-cyano-N-(2,5-difluorophenyl)benzamide has a relatively short half-life, which can make it challenging to use in in vivo experiments. Additionally, the synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide can be challenging, and the yield may not be sufficient for large-scale experiments.
Direcciones Futuras
3-cyano-N-(2,5-difluorophenyl)benzamide has shown promising results in preclinical studies, and there is potential for its use in the treatment of various diseases. Future research should focus on optimizing the synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide and improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies are needed to investigate the potential side effects of 3-cyano-N-(2,5-difluorophenyl)benzamide and its long-term safety profile. Finally, the development of more potent and selective cGAS inhibitors could lead to the discovery of novel therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-cyano-N-(2,5-difluorophenyl)benzamide involves the reaction of 2,5-difluoroaniline with 3-cyanobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of 3-cyano-N-(2,5-difluorophenyl)benzamide is approximately 50%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-cyano-N-(2,5-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The inhibition of cGAS by 3-cyano-N-(2,5-difluorophenyl)benzamide prevents the activation of the innate immune response, which can lead to the suppression of inflammation and autoimmune responses. Additionally, 3-cyano-N-(2,5-difluorophenyl)benzamide has been shown to have antiviral properties, as it can inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propiedades
IUPAC Name |
3-cyano-N-(2,5-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-11-4-5-12(16)13(7-11)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECPXRKIXOZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2,5-difluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)

![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)





